molecular formula C10H12N4 B15282417 2-phenyl-2-(1H-1,2,4-triazol-3-yl)ethan-1-amine

2-phenyl-2-(1H-1,2,4-triazol-3-yl)ethan-1-amine

Cat. No.: B15282417
M. Wt: 188.23 g/mol
InChI Key: ZXISAWXDZAGXHF-UHFFFAOYSA-N
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Description

2-phenyl-2-(1H-1,2,4-triazol-3-yl)ethan-1-amine is an organic compound that belongs to the class of phenyl-1,2,4-triazoles. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-(1H-1,2,4-triazol-3-yl)ethan-1-amine typically involves the reaction of 2-phenylacetonitrile with hydrazine hydrate to form 2-phenylhydrazine. This intermediate is then reacted with formic acid to yield the desired triazole compound . The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2-(1H-1,2,4-triazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides .

Scientific Research Applications

2-phenyl-2-(1H-1,2,4-triazol-3-yl)ethan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-2-(1H-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity . This mechanism is crucial for its potential therapeutic effects in treating infections and cancer .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethanamine

InChI

InChI=1S/C10H12N4/c11-6-9(10-12-7-13-14-10)8-4-2-1-3-5-8/h1-5,7,9H,6,11H2,(H,12,13,14)

InChI Key

ZXISAWXDZAGXHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN)C2=NC=NN2

Origin of Product

United States

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